3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a carboxamide group The compound also features two aromatic rings: a 4-methoxyphenyl group and a 3-methylphenyl group
Scientific Research Applications
3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrrolidine ring with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Attachment of Aromatic Rings: The aromatic rings can be introduced through nucleophilic aromatic substitution reactions, where the pyrrolidine ring acts as a nucleophile and reacts with halogenated aromatic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated aromatic compounds and strong nucleophiles or electrophiles are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-(3-chlorophenyl)pyrrolidine-1-carboxamide
- 3-(4-methoxyphenyl)-N-(3-fluorophenyl)pyrrolidine-1-carboxamide
- 3-(4-methoxyphenyl)-N-(3-bromophenyl)pyrrolidine-1-carboxamide
Uniqueness
3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. The methoxy group on the 4-position of the phenyl ring also contributes to its distinct properties, such as increased electron density and potential for hydrogen bonding.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-4-3-5-17(12-14)20-19(22)21-11-10-16(13-21)15-6-8-18(23-2)9-7-15/h3-9,12,16H,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMJJYSEIZFKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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